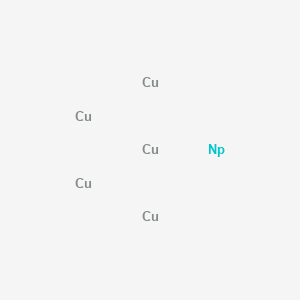![molecular formula C5H4F6O4 B12621665 [1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetic acid CAS No. 919005-31-5](/img/structure/B12621665.png)
[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetic acid: is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts high stability and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetic acid typically involves the reaction of trifluoromethoxyethanol with a suitable acylating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetic acid can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In synthetic chemistry, [1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetic acid is used as a building block for the synthesis of complex fluorinated compounds
Biology: The compound is studied for its potential use in biological systems, particularly in the development of fluorinated pharmaceuticals. Its high stability and resistance to metabolic degradation make it an attractive candidate for drug design.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic properties. The presence of fluorine atoms can enhance the pharmacokinetic properties of drugs, improving their efficacy and safety.
Industry: The compound finds applications in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it valuable in the development of high-performance materials and coatings.
Mecanismo De Acción
The mechanism of action of [1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity, leading to enhanced biological activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivative being studied.
Comparación Con Compuestos Similares
[1,1,1-Trifluoro-2-iodoethane]: A fluorinated compound with similar reactivity but different functional groups.
[1,2,2,2-Tetrafluoroethyl trifluoromethyl ether]: Another fluorinated ether with distinct chemical properties.
Uniqueness: [1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetic acid stands out due to its unique combination of trifluoromethoxy and ethoxy groups, which impart distinct reactivity and stability. This makes it a versatile compound for various applications in synthetic chemistry, biology, and industry.
Propiedades
Número CAS |
919005-31-5 |
|---|---|
Fórmula molecular |
C5H4F6O4 |
Peso molecular |
242.07 g/mol |
Nombre IUPAC |
2-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetic acid |
InChI |
InChI=1S/C5H4F6O4/c6-3(15-5(9,10)11)4(7,8)14-1-2(12)13/h3H,1H2,(H,12,13) |
Clave InChI |
FLTHVWFEQOTAII-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)OC(C(OC(F)(F)F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12621587.png)

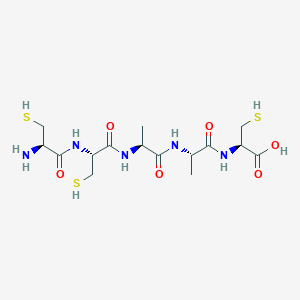
![N-[(E)-hydrazinylidenemethyl]-5-thiophen-2-ylnaphthalene-2-carboxamide](/img/structure/B12621610.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-N'-hydroxyurea](/img/structure/B12621616.png)
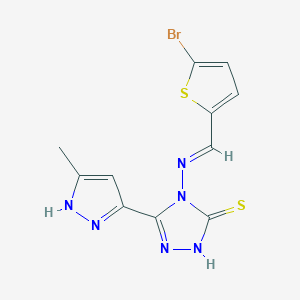
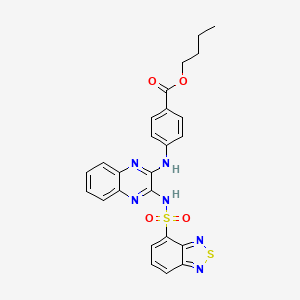
![2-(4-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12621640.png)

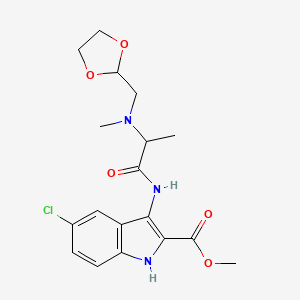
![2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazol-4-yl]phenol](/img/structure/B12621651.png)
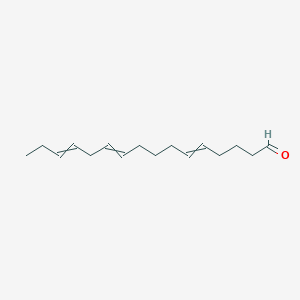
![2-[(4-Methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane](/img/structure/B12621657.png)
